6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione
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Overview
Description
6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is an organic compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione typically involves the indolization process. One common method includes the reaction of appropriate precursors in the presence of glacial acetic acid and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
6-Hydroxy-1H-indole-2,3-dione: Another indole derivative with similar structural features but different functional groups.
6-Hydroxyisatin: Known for its biological activities and used in various research applications.
Uniqueness: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione stands out due to its specific hydroxyl and keto groups, which confer unique chemical reactivity and biological properties.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indole-6,7-dione |
InChI |
InChI=1S/C8H7NO3/c10-5-3-6(11)8(12)7-4(5)1-2-9-7/h3,9-10H,1-2H2 |
InChI Key |
OQVWIAXMGWLOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=O)C2=O)O |
Origin of Product |
United States |
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